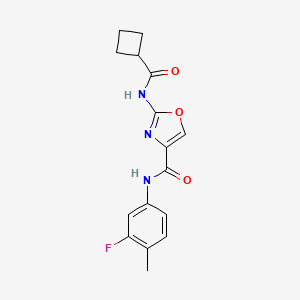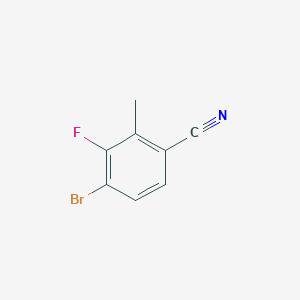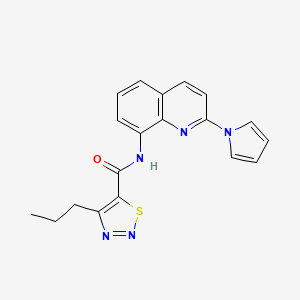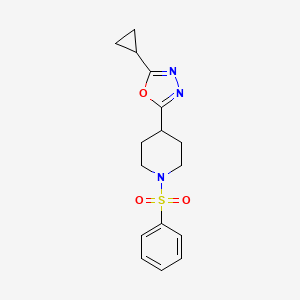
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of oxazole derivatives and has been found to exhibit promising biological activity against various diseases.
Mecanismo De Acción
The mechanism of action of 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting specific enzymes or proteins involved in disease progression. For example, a study published in the Journal of Medicinal Chemistry suggested that this compound may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study published in the Journal of Natural Products suggested that this compound may inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide has been found to exhibit several biochemical and physiological effects. For example, a study published in the Journal of Medicinal Chemistry showed that this compound induced apoptosis (programmed cell death) in breast cancer cells. Another study published in the European Journal of Medicinal Chemistry showed that this compound inhibited the growth of Gram-positive bacteria by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide. One area of research could be to investigate the potential of this compound as a therapeutic agent for the treatment of other diseases such as viral infections and autoimmune disorders. Another area of research could be to optimize the synthesis method of this compound to improve its solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide involves the reaction of 3-fluoro-4-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4,5-diamino-2-(trifluoromethyl)oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide has been found to exhibit potent activity against various diseases such as cancer, inflammation, and bacterial infections. Several studies have investigated the potential of this compound as a therapeutic agent for the treatment of these diseases. For example, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide exhibited potent activity against breast cancer cells by inhibiting the growth of tumor cells. Another study published in the European Journal of Medicinal Chemistry showed that this compound exhibited promising antibacterial activity against Gram-positive bacteria.
Propiedades
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(3-fluoro-4-methylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-9-5-6-11(7-12(9)17)18-15(22)13-8-23-16(19-13)20-14(21)10-3-2-4-10/h5-8,10H,2-4H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKLVUQJIDVXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)

![3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride](/img/structure/B2906312.png)
![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2906315.png)
![(E)-3-phenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2906318.png)


![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906322.png)
![N-([1,1'-biphenyl]-2-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2906324.png)

![3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2906329.png)
